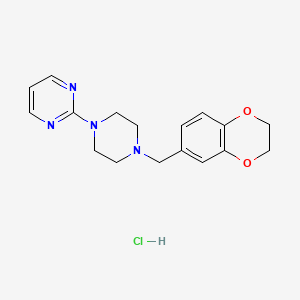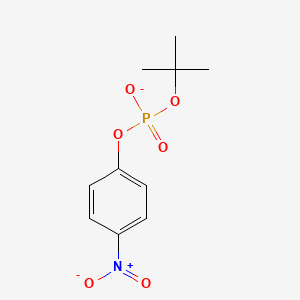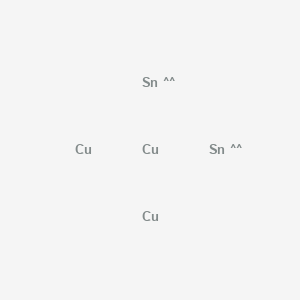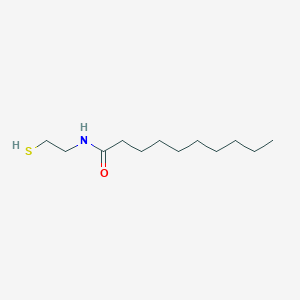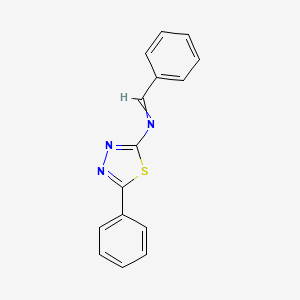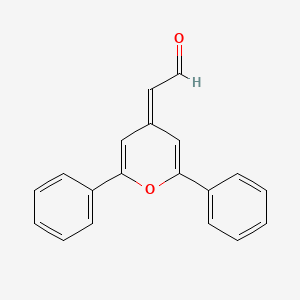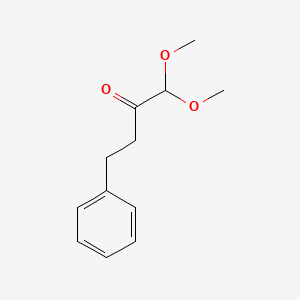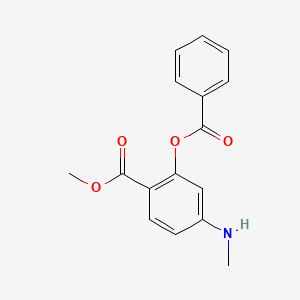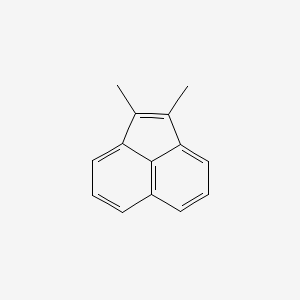
1,2-Dimethylacenaphthylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethylacenaphthylene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two methyl groups attached to the acenaphthylene core
Vorbereitungsmethoden
1,2-Dimethylacenaphthylene can be synthesized through several methods. One common synthetic route involves the methylation of acenaphthylene. This process typically uses methylating agents such as methyl iodide or methyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out under controlled conditions to ensure the selective formation of the 1,2-dimethyl derivative .
Industrial production methods for this compound often involve the catalytic hydrogenation of acenaphthylene followed by methylation. This approach allows for the large-scale production of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
1,2-Dimethylacenaphthylene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-dimethylacenaphthylene involves its interaction with various molecular targets. The compound can intercalate into DNA, affecting the transcription and replication processes. Additionally, it can interact with enzymes involved in the metabolism of polycyclic aromatic hydrocarbons, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethylacenaphthylene can be compared with other similar compounds such as:
Acenaphthylene: The parent compound without the methyl groups. It has different reactivity and applications.
1,2-Dimethylnaphthalene: Another dimethyl derivative but with a different core structure, leading to distinct chemical properties and uses.
Acenaphthenequinone: An oxidized derivative of acenaphthylene, used in different chemical and industrial applications.
Eigenschaften
CAS-Nummer |
18086-48-1 |
|---|---|
Molekularformel |
C14H12 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
1,2-dimethylacenaphthylene |
InChI |
InChI=1S/C14H12/c1-9-10(2)13-8-4-6-11-5-3-7-12(9)14(11)13/h3-8H,1-2H3 |
InChI-Schlüssel |
JGSMASRYITYKSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC3=C2C1=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


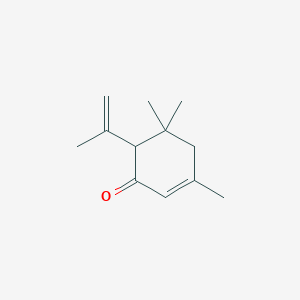
![3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B14720276.png)

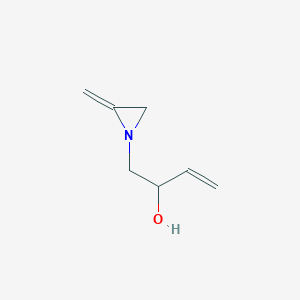
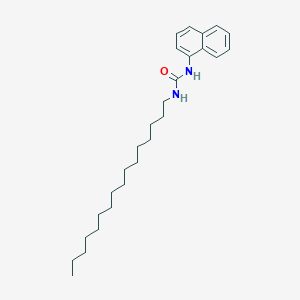
![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)
